2-bromo-4-methyl-5-phenyl-1,3-oxazole
Description
Properties
CAS No. |
1593955-11-3 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole
Historical and Foundational Approaches to 1,3-Oxazole Synthesis
The development of synthetic routes to 1,3-oxazoles has a rich history, with several named reactions forming the bedrock of modern oxazole (B20620) chemistry. These classical methods provide access to a wide variety of substituted oxazoles.
Cyclodehydration Reactions of Acyclic Precursors
A fundamental and straightforward approach to forming the oxazole ring is through the cyclodehydration of α-acylamino ketones. This method involves the intramolecular condensation of an acyclic precursor to form the heterocyclic ring. The reaction is typically facilitated by dehydrating agents that promote the removal of a water molecule, leading to the formation of the C-O and C=N bonds necessary for the oxazole core.
Robinson-Gabriel Cyclization for Oxazole Ring Formation
First described in the early 20th century, the Robinson-Gabriel synthesis is a classic method for preparing oxazoles. synarchive.comwikipedia.org This reaction involves the dehydration of 2-acylamino-ketones, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphorus pentoxide, to yield the corresponding oxazole. synarchive.comacs.org The mechanism involves the intramolecular cyclization of the keto-amide precursor followed by dehydration. synarchive.com This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles. ijpsonline.compharmaguideline.com
Bredereck Reaction and Its Variants for Substituted Oxazoles
The Bredereck reaction provides a versatile route to substituted oxazoles, often utilizing α-haloketones and amides as starting materials. ijpsonline.comijpsonline.com A notable variant of this reaction employs α-hydroxyketones, expanding its synthetic utility. ijpsonline.com The reaction is an efficient process for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com
Van Leusen Oxazole Synthesis: Strategic Applications
The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes. ijpsonline.comnih.govmdpi.com This reaction is known for its mild conditions and its ability to produce 5-substituted oxazoles. ijpsonline.comnih.gov The process involves the reaction of an aldehyde with TosMIC in the presence of a base, leading to a [3+2] cycloaddition. nih.govmdpi.com The versatility of the Van Leusen reaction has made it a widely used strategy in the synthesis of complex oxazole-containing molecules. nih.govmdpi.com
Targeted Synthesis of Brominated Oxazole Derivatives
The introduction of a bromine atom at a specific position on the oxazole ring often requires regioselective methods, as direct bromination can lead to a mixture of products. For the synthesis of 2-bromo-4-methyl-5-phenyl-1,3-oxazole, a targeted approach is necessary.
Regioselective Lithiation-Bromination Strategies for 2-bromo-oxazole
A highly effective strategy for the regioselective synthesis of 2-bromo-oxazoles involves a lithiation-bromination sequence. researchgate.net This method takes advantage of the acidic nature of the proton at the C2 position of the oxazole ring. pharmaguideline.com Treatment of a 2-unsubstituted oxazole with a strong base, such as n-butyllithium, results in deprotonation to form a 2-lithiooxazole intermediate. pharmaguideline.com This intermediate can then be quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS), to yield the 2-bromo-oxazole with high regioselectivity. orgsyn.org The regioselectivity of this reaction can be influenced by the solvent, with polar aprotic solvents like DMF favoring the formation of the C-4 isomer in some cases by stabilizing an acyclic tautomer. orgsyn.orgacs.org However, for many oxazoles, direct lithiation at C2 followed by bromination remains a reliable method for accessing 2-bromo derivatives.
Direct Bromination of Pre-formed Oxazole Rings: Electrophilic and Radical Approaches
The synthesis of this compound can be achieved by the direct bromination of the corresponding 4-methyl-5-phenyl-1,3-oxazole precursor. The C2 position of the oxazole ring is the most acidic and thus susceptible to deprotonation followed by electrophilic attack. However, direct electrophilic bromination without prior activation can sometimes lead to mixtures of products or require harsh conditions.
A highly effective and regiocontentive method involves the direct lithiation of the oxazole at the C2 position, followed by quenching with an electrophilic bromine source. sci-hub.se This approach offers excellent control over the position of bromination. The process typically involves treating the starting oxazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate the 2-lithiooxazole intermediate. This intermediate is then reacted with a brominating agent like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to yield the desired 2-bromooxazole. sci-hub.se In some specific cases, simpler electrophilic bromination using agents like N-Bromosuccinimide (NBS) can be effective, particularly for activated oxazole rings. sci-hub.se
Radical bromination is generally less common for this transformation as it typically targets allylic or benzylic positions, which are absent in the parent oxazole ring itself. Electrophilic substitution remains the predominant pathway.
Table 1: Comparison of Direct Bromination Methods
| Method | Reagents | Typical Conditions | Advantages | Key Findings/Yield | Citation |
|---|---|---|---|---|---|
| Lithiation-Bromination | 1. n-BuLi2. DBTFE | THF, -78 °C | High regioselectivity, applicable to various substituted oxazoles. | Can achieve high yields (e.g., 40-88% for various 5-bromo derivatives). sci-hub.se | sci-hub.se |
| Electrophilic Bromination | NBS or Br₂ | Acetic Acid or other polar solvents | Simpler procedure, avoids organometallics. | Yield is substrate-dependent; can be effective for activated systems (e.g., 55% for 2,4-dimethyl-5-bromooxazole). sci-hub.se | sci-hub.se |
Synthesis via Halogenated Acyclic Intermediates
An alternative strategy to direct bromination is the construction of the oxazole ring from acyclic precursors that already contain the necessary halogen atom. This approach builds the heterocyclic core in the final steps of the synthesis.
One such method involves the cyclization of N-acyl-2-bromo enamides. This protocol utilizes a copper(I)/amino acid-catalyzed intramolecular Ullmann-type C–O coupling reaction to form the oxazole ring under mild conditions. rsc.org The starting N-acyl-2-bromo enamide can be prepared from a corresponding β-keto ester or related compound.
Another conceptual approach is adapted from the synthesis of 2-(bromomethyl)oxazoles. beilstein-journals.orgnih.gov This involves the reaction of an azirine intermediate with bromoacetyl bromide. beilstein-journals.orgnih.gov For the target molecule, a suitably substituted phenyl- and methyl-containing azirine would react with a bromo-containing acyl halide, followed by cyclization to form the 2-bromo-oxazole ring system. This method introduces the bromine atom as part of one of the key building blocks before the ring is formed.
Table 2: Synthesis from Halogenated Acyclic Precursors
| Precursor Type | Key Reaction | Catalyst/Reagents | Advantages | Citation |
|---|---|---|---|---|
| N-acyl-2-bromo enamide | Intramolecular C-O bond formation | Copper(I)/amino acid | Mild conditions, good functional group tolerance. | rsc.org |
| Azirine and Bromoacyl Halide | Reaction and cyclization | Base (e.g., DBN, DIPEA) | Utilizes versatile azirine intermediates. | beilstein-journals.orgnih.gov |
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These principles are applicable to the synthesis of this compound.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient as they combine multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates. This saves time, resources, and reduces waste.
The van Leusen oxazole synthesis is a well-known MCR that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org While this reaction typically yields oxazoles unsubstituted at the 2-position, modifications or subsequent one-pot functionalization could potentially be developed to introduce the bromine atom.
A more direct, though related, example is the one-pot synthesis of halogenated oxazolines from propargylic alcohols and amides. mdpi.com This process involves a gold-catalyzed propargylic substitution followed by a gold-catalyzed bromocyclization, demonstrating the potential of sequential one-pot catalysis for constructing such heterocyclic systems. mdpi.com
Metal-Free and Organocatalytic Transformations
To reduce reliance on potentially toxic and expensive heavy metals, metal-free and organocatalytic methods are gaining prominence. Organocatalysis uses small organic molecules to catalyze reactions. chemscene.com
A novel metal-free strategy for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines. rsc.org This method proceeds through C–O bond cleavage and subsequent C–N and C–O bond formation in one pot. rsc.org While this specific example does not produce a 2-bromo derivative, the principle of using metal-free conditions to construct the oxazole core is a significant advancement.
Organocatalytic approaches are actively being explored for the synthesis of various heterocycles. For instance, the enantioselective synthesis of related benzoxaboroles has been achieved using chiral bifunctional organocatalysts, showcasing the power of this approach to control reactivity and stereochemistry. nih.gov The development of a specific organocatalytic route for this compound remains a future research goal.
Microwave-Assisted and Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com A key technology in green chemistry is microwave-assisted synthesis, which can dramatically reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating.
Microwave irradiation has been successfully applied to the synthesis of various oxazole and oxadiazole derivatives. ijpsonline.commdpi.comwjarr.comnih.gov For example, the van Leusen reaction to form 5-substituted oxazoles has been efficiently performed under microwave irradiation, significantly shortening the required reaction time from hours to minutes. acs.org Similarly, cyclodehydration reactions to form the oxazole or oxadiazole ring are often accelerated by microwave energy. mdpi.comnih.gov Applying this technology to the cyclization steps in the synthesis of this compound could offer substantial improvements in efficiency.
Scalability Considerations for this compound Production
The ability to scale a synthetic route from laboratory (milligram) to production (gram or kilogram) scale is crucial for practical applications. Scalability requires a process that is not only high-yielding but also safe, robust, and cost-effective.
A highly efficient and scalable method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This method uses a stable triflylpyridinium reagent and has been successfully applied to gram-scale production. nih.gov Key factors for its scalability include the use of readily available starting materials, stable reagents, and conditions that are manageable on a larger scale. When considering the production of this compound, a scalable route would likely favor methods that avoid cryogenic temperatures (like those in some lithiation protocols), highly energetic reagents, or purification by chromatography, opting instead for crystallization where possible. The one-pot synthesis from aldehydes, for example, avoids intermediate purification, a significant advantage for large-scale work. organic-chemistry.org
Reactivity and Mechanistic Investigations of 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole
Electrophilic Aromatic Substitution on the 1,3-Oxazole Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com For the 1,3-oxazole ring, an electron-rich π-system, the outcome of such reactions is highly dependent on the substitution pattern and the nature of the electrophile.
The inherent reactivity of the unsubstituted oxazole (B20620) ring towards electrophiles is highest at the C-5 position. tandfonline.com This preference is attributed to the electronic distribution within the heterocyclic ring, where the oxygen atom directs electron density towards C-5. However, in 2-bromo-4-methyl-5-phenyl-1,3-oxazole, the C-5 position is already occupied by a phenyl group.
In cases of substituted oxazoles, electrophilic attack can be directed to other available positions, influenced by the existing substituents. For instance, in the bromination of a dimethoxy oxazole derivative, various bromo-substituted products were obtained, indicating that the reaction conditions and the electronic nature of the substituents play a crucial role in determining the site of electrophilic attack. mdpi.com While specific studies on the electrophilic substitution of this compound are not extensively documented, it is plausible that electrophilic attack would occur on the phenyl ring, directed by the oxazole substituent.
The substituents on the oxazole ring significantly modulate its reactivity towards electrophiles. Electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have a deactivating effect. tandfonline.com
In this compound:
The methyl group at C-4 is an electron-donating group, which would activate the oxazole ring.
The phenyl group at C-5 can act as either an activating or deactivating group depending on the resonance and inductive effects, but it primarily directs electrophilic attack to its own ortho and para positions.
The bromo group at C-2 is an electron-withdrawing group, which deactivates the oxazole ring towards electrophilic attack.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C-2 position of the oxazole ring is a key functional handle for introducing molecular diversity through nucleophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) on halo-heterocycles is a well-established transformation. The reactivity of halogens towards nucleophilic substitution on the oxazole ring follows the order C-2 > C-4 > C-5. tandfonline.com The bromine at the C-2 position of this compound is, therefore, primed for such reactions.
The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion to restore aromaticity. The presence of the electron-withdrawing nitrogen atom in the oxazole ring helps to stabilize the negatively charged intermediate, facilitating the reaction.
The oxazole ring itself plays a crucial role in activating the C-2 position for nucleophilic substitution. The electronegative nitrogen and oxygen atoms within the ring withdraw electron density from the ring carbons, making them more electrophilic and susceptible to nucleophilic attack. This inherent electronic property of the oxazole core is a key factor in the successful application of 2-bromo-oxazoles as substrates in SNAr reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Aryl and heteroaryl halides, such as this compound, are excellent substrates for these transformations.
Various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, have been successfully applied to bromooxazoles. researchgate.netthieme-connect.com These reactions typically employ palladium or nickel catalysts to couple the bromooxazole with a wide range of organometallic reagents. For instance, the Suzuki-Miyaura coupling of bromooxazoles with boronic acids or their esters provides a versatile method for the synthesis of highly functionalized oxazole derivatives. researchgate.netacs.org
A systematic study on the Stille cross-coupling of 2-phenyloxazoles demonstrated the feasibility of coupling at both the C-4 and C-5 positions, highlighting the utility of these reactions for the stepwise decoration of the oxazole core. thieme-connect.com Although this study did not specifically include a this compound, the findings are highly relevant and suggest that this compound would be a viable substrate for similar transformations.
The ability to perform selective metalation and subsequent cross-coupling at different positions of the oxazole ring further expands the synthetic utility of these building blocks. researchgate.net
Suzuki-Miyaura Cross-Coupling with Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. mdpi.comtcichemicals.com In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position of the oxazole ring.
The reaction typically involves the coupling of the bromo-oxazole with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govacs.org The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can enhance the catalytic activity. nih.gov A variety of bases can be employed, with potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being frequently used. mdpi.comnih.gov The solvent system often consists of a mixture of an organic solvent, like toluene (B28343) or dioxane, and an aqueous solution of the base. mdpi.comnih.gov
Researchers have successfully coupled a range of aryl and heteroaryl boronic acids with halogenated heterocycles, demonstrating the broad applicability of this methodology. nih.gov For instance, the coupling of substituted indazole and benzimidazole (B57391) chlorides with various boronic acids has been achieved in good to excellent yields. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles and conditions reported for other heterocyclic halides are highly relevant.
A study on the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives utilized a two-phase solvent system of toluene and water with sodium carbonate as the base and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, along with a phase-transfer catalyst. nih.gov This approach highlights the adaptability of Suzuki-Miyaura conditions to accommodate different heterocyclic systems.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides.
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-chloroindazole | 5-indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ | dioxane/H₂O | 100 | Modest |
| Aryl halide | Boronic acid | P1 (1.0–1.5) | - | K₃PO₄ | dioxane/H₂O | 60 | Good to Excellent |
| 4-bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene | Reflux | - |
| Bromo-quinazoline | Oxadiazole-boronic acid ester | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O | - | 50-70 |
Stille Cross-Coupling and Other Organostannane Mediated Transformations
The Stille reaction is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an organic halide with an organotin compound (organostannane). wikipedia.org This method is widely used for the formation of carbon-carbon bonds and offers a valuable alternative to the Suzuki-Miyaura coupling. The R¹ group attached to the trialkyltin is typically sp²-hybridized, including vinyl and aryl groups. wikipedia.org
While direct experimental data on the Stille coupling of this compound is not explicitly available in the provided search results, the general mechanism and applicability to other heterocyclic systems suggest its potential. The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org
A notable application of the Stille reaction is in the synthesis of complex molecules, such as the total synthesis of the antitumor alkaloid Ircinal A, which utilized a tandem one-pot Stille/Diels-Alder reaction. wikipedia.org Furthermore, the first organotin reagents of azulenes have been prepared and their utility in Stille cross-coupling reactions with aryl and acyl halides has been demonstrated, affording the corresponding substituted azulenes in good yields. rsc.org This suggests that 2-(tributylstannyl)-4-methyl-5-phenyl-1,3-oxazole could be a viable intermediate for subsequent coupling reactions.
The Stille reaction can also be modified to include a carbonyl group, leading to the formation of ketones. wikipedia.org This carbonylative Stille coupling provides an efficient route to ketones from organostannanes and acyl chlorides. wikipedia.org
Palladium and Copper-Catalyzed Carbon-Heteroatom Bond Formations
Beyond carbon-carbon bond formation, palladium and copper catalysts are instrumental in forging carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. These reactions are crucial for the synthesis of a wide range of biologically active molecules and functional materials.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination):
The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is a highly general method for preparing aromatic amines. acs.org This reaction has been successfully applied to five-membered heterocyclic halides, although they can be challenging substrates due to their potential to inhibit the palladium catalyst. nih.gov The development of specialized ligands, such as tBuBrettPhos, has enabled the efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.gov These protocols allow for the coupling of a broad scope of aliphatic, aromatic, and heteroaromatic amines. nih.gov Although not specifically documented for this compound, these advancements suggest the feasibility of its amination.
Copper-Catalyzed C-N, C-O, and C-S Coupling:
Copper-based catalytic systems offer a cost-effective alternative to palladium for carbon-heteroatom bond formation. Copper catalysts have been shown to be effective in the direct arylation of benzoxazoles and benzoimidazoles with aryl bromides. nih.gov For instance, a CuI/PPh₃ catalytic system has been used for the 2-arylation of benzoxazoles with aryl bromides in good to excellent yields. nih.gov
Copper catalysis is also employed in C-S cross-coupling reactions. Microwave-assisted C-S cross-coupling of 2-(4-bromophenyl)-benzothiazole with various thiols has been achieved using CuI in acetonitrile. bohrium.com This method provides good to excellent yields of the desired thioethers under eco-friendly conditions. researchgate.net
A one-pot copper-catalyzed method for the synthesis of 2-arylaminobenzimidazoles has been developed, which involves a domino desulphurization/nucleophilic substitution and subsequent C-N cross-coupling reactions. nih.gov This approach addresses the challenges associated with the low reactivity of some bromo precursors. nih.gov
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. The oxazole ring in this compound can participate in such reactions, leading to the formation of more complex molecular architectures.
Diels-Alder Reactions and their Regiochemical Control
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose a molecule of water or another small molecule.
A notable example is the tandem one-pot Stille/Diels-Alder reaction used in the total synthesis of Ircinal A. wikipedia.org While the specific details of the Diels-Alder component are not provided, it highlights the synthetic utility of this reaction in complex molecule synthesis. The regiochemical control of the Diels-Alder reaction is a critical aspect, often influenced by the electronic and steric properties of the substituents on both the oxazole (diene) and the dienophile. The substituents on the 2-, 4-, and 5-positions of the oxazole ring play a significant role in directing the regiochemical outcome of the cycloaddition.
Other [3+2] Cycloaddition Pathways
Beyond the [4+2] Diels-Alder reaction, oxazoles can also participate in [3+2] cycloaddition reactions. The van Leusen oxazole synthesis, for instance, involves a [3+2] cycloaddition of a tosylmethylisocyanide (TosMIC) with an aldehyde to form a 5-substituted oxazole. nih.govsemanticscholar.org Although this is a method for synthesizing oxazoles rather than a reaction of a pre-formed oxazole, it demonstrates the propensity of related structures to undergo such cycloadditions.
The oxazole ring itself contains a 1,3-dipolar character, which could potentially allow it to react with suitable dipolarophiles in a [3+2] cycloaddition manner under specific conditions, leading to the formation of new five-membered heterocyclic rings.
Oxidation, Reduction, and Rearrangement Chemistries of the Compound
The reactivity of the oxazole ring in this compound is influenced by the substituents and the inherent electronic properties of the heterocyclic system.
The oxazole ring is generally susceptible to cleavage by strong oxidizing agents. pharmaguideline.comslideshare.net Reagents such as cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, the ring is typically stable towards hydrogen peroxide. pharmaguideline.com In the case of this compound, oxidation would likely lead to the formation of open-chain products resulting from the cleavage of the heterocyclic ring. For instance, ozonolysis would be expected to break the C4-C5 double bond, leading to fragmented carbonyl compounds. The presence of the phenyl and methyl groups, as well as the bromine atom, would influence the exact nature of the products formed. Some substituted oxazoles have been shown to form N-oxides upon oxidation. pharmaguideline.com
A visible-light photocatalysis method using [Ru(bpy)₃]Cl₂ as a photocatalyst with K₃PO₄ and CCl₃Br allows for the synthesis of valuable substituted oxazoles from readily available α-bromoketones and benzylamines. organic-chemistry.org Another sustainable method involves a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which notably avoids the use of transition-metal catalysts and peroxides. organic-chemistry.org
The oxazole ring can undergo reduction under specific conditions. While generally stable to many reducing agents, oxazoles can be reduced to oxazolidines using sodium in ethanol. slideshare.netyoutube.com This reaction involves the saturation of the double bonds within the oxazole ring. For this compound, this reduction would result in the corresponding oxazolidine (B1195125) derivative. The reduction process may also lead to the cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com
A significant and well-documented reaction for brominated azoles is the "halogen dance" rearrangement. muni.czthieme-connect.comnih.gov This base-induced migration of a halogen atom has been observed in various heteroaromatic systems, including oxazoles. thieme-connect.comnih.gov The first reported instance of a halogen dance reaction on an oxazole system involved the migration of a bromine atom from position 5 to the less accessible position 4 in 5-bromo-2-phenyloxazole (B1271533). thieme-connect.com This process is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the oxazole ring. thieme-connect.comnih.gov
For a compound like this compound, a similar rearrangement could be envisioned, although the starting position of the bromine is at C2. The general mechanism involves the deprotonation at a carbon atom, followed by a series of halogen-metal exchange steps that result in the migration of the halogen. In the case of 5-bromo-2-phenyloxazole, lithiation at C4 leads to an intermediate that triggers the halogen dance, ultimately forming a 5-lithio-4-bromo species that can be trapped by an electrophile. thieme-connect.com A similar study on 5-bromo-2-phenylthio-1,3-oxazole also demonstrated this isomerization, yielding 4-bromo-5-substituted derivatives. nih.gov
This rearrangement provides a powerful synthetic tool for accessing otherwise difficult-to-prepare substituted oxazoles. The resulting 4-bromooxazoles can be further functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling. orgsyn.org
Table 1: Examples of Halogen Dance Reactions in Brominated Oxazoles
| Starting Material | Base | Resulting Intermediate | Trapping Electrophile (E) | Final Product | Reference |
| 5-bromo-2-phenyloxazole | LDA | 5-lithio-4-bromo-2-phenyloxazole | H, Cl, Br, I, TMS, CHO, COOH, PhCH(OH), C₆H₁₀(OH) | 5-substituted-4-bromo-2-phenyloxazole | muni.czthieme-connect.com |
| 5-bromo-2-phenylthio-1,3-oxazole | LDA | 5-lithio-4-bromo-2-phenylthio-1,3-oxazole | I₂, (CH₃)₃SiCl, PhCHO, (CH₃)₂CO, etc. | 5-substituted-4-bromo-2-phenylthio-1,3-oxazole | nih.gov |
Studies on Reaction Intermediates and Transition States
The mechanistic understanding of reactions involving this compound is largely inferred from studies of related compounds, particularly in the context of the halogen dance rearrangement. The key intermediates in this process are lithiated oxazole species. thieme-connect.comnih.gov
The proposed mechanism for the halogen dance on 5-bromo-2-phenyloxazole involves the initial deprotonation at the C4 position by LDA to form a lithiated intermediate. thieme-connect.com This species then participates in a cascade of metal-halogen exchange reactions with the starting material, leading to the formation of a thermodynamically more stable 5-lithio-4-bromooxazole intermediate. thieme-connect.com This key intermediate can then be quenched with various electrophiles to yield 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives. thieme-connect.com
While detailed computational studies on the specific transition states for the reactions of this compound are not widely available, the stability of the lithiated intermediates and the transition states of the halogen-metal exchange steps are critical in determining the outcome of the halogen dance reaction. The nature of the substituents on the oxazole ring plays a crucial role in the stability of these intermediates and, consequently, the feasibility and regioselectivity of the rearrangement. The electron-withdrawing or -donating properties of the phenyl and methyl groups in this compound would influence the acidity of the ring protons and the stability of any resulting carbanionic intermediates.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. rsc.org The molecular formula for 2-bromo-4-methyl-5-phenyl-1,3-oxazole is C₁₀H₈BrNO. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of similar intensity separated by approximately 2 Da.
Table 1: Calculated Exact Mass for this compound
| Isotopologue Formula | Monoisotopic Mass (Da) |
|---|---|
| C₁₀H₈⁷⁹BrNO | 236.97893 |
| C₁₀H₈⁸¹BrNO | 238.97688 |
Data sourced from calculations based on IUPAC atomic weights and isotopic abundances.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. researchgate.net
Loss of a bromine radical (•Br): This would lead to a significant fragment ion at m/z ~158.
Loss of carbon monoxide (CO): Cleavage of the oxazole (B20620) ring could result in the loss of a neutral CO molecule.
Formation of a benzoyl cation: Fragmentation could lead to the formation of the C₆H₅CO⁺ ion at m/z 105.
Loss of acetonitrile: Cleavage of the ring could also potentially lead to the loss of CH₃CN.
Predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, have been calculated for various adducts of this compound. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 237.98621 | 142.8 |
| [M+Na]⁺ | 259.96815 | 156.2 |
| [M-H]⁻ | 235.97165 | 152.2 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of compounds. nih.gov The spectra are unique for each molecule, providing a "fingerprint" that aids in its identification.
The IR and Raman spectra of this compound and its derivatives reveal characteristic vibrational modes corresponding to their constituent functional groups. The oxazole ring itself displays a series of distinctive bands. thepharmajournal.com For instance, the C=N stretching vibration within the oxazole ring is a key indicator. The C-O-C stretching vibrations of the oxazole ring are also prominent, with asymmetric and symmetric stretches appearing at distinct wavenumbers. esisresearch.org
The presence of the phenyl group introduces strong absorptions corresponding to C-H stretching and bending vibrations, as well as characteristic ring stretching modes. esisresearch.org The methyl group attached to the oxazole ring will exhibit its own set of vibrations, including symmetric and asymmetric C-H stretching and bending modes. esisresearch.org
A comprehensive analysis of the vibrational spectra allows for the confident identification of these key functional groups and bond stretches, confirming the molecular structure of this compound and its derivatives. thepharmajournal.comesisresearch.org
Table 1: Key Vibrational Frequencies for Oxazole Derivatives
| Functional Group/Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Oxazole Ring | C=N Stretch | 1650-1590 | mdpi.com |
| Oxazole Ring | Asymmetric C-O-C Stretch | 1250-1140 | esisresearch.org |
| Oxazole Ring | Symmetric C-O-C Stretch | 1080-1020 | esisresearch.org |
| Phenyl Ring | C-H Stretch | 3100-3000 | esisresearch.org |
| Phenyl Ring | Ring Stretch | 1615-1430 | esisresearch.org |
| Methyl Group | Asymmetric C-H Stretch | ~2960 | esisresearch.org |
| Methyl Group | Symmetric C-H Stretch | ~2870 | esisresearch.org |
| Carbon-Bromine | C-Br Stretch | 700-500 | - |
Note: The exact wavenumbers can vary depending on the specific molecular environment and substitution pattern.
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Visible spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The phenyl group and the oxazole ring are both chromophores that contribute to the absorption profile. The conjugation between the phenyl ring and the oxazole system plays a significant role in determining the position and intensity of the absorption maxima (λ_max). researchgate.net
The extent of this conjugation influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Increased conjugation typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. The presence of substituents on either the phenyl ring or the oxazole ring can further modify the electronic transitions and the resulting UV-Visible spectrum. researchgate.net
Table 2: Electronic Transitions in Phenyl-Substituted Oxazoles
| Electronic Transition | Description | Expected Wavelength Region | Reference |
| π → π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelengths (higher energy) | researchgate.net |
| n → π | Transition of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital. | Longer wavelengths (lower energy) | researchgate.net |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. mdpi.com
The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. mdpi.com This provides definitive data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. mdpi.comnih.govresearchgate.net For this compound, X-ray crystallography would provide the exact spatial relationship between the oxazole ring, the phenyl group, the methyl group, and the bromine atom.
Table 3: Representative Crystallographic Data for a Substituted Oxazole Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 5.8934 (3) | nih.gov |
| b (Å) | 10.6591 (6) | nih.gov |
| c (Å) | 13.8697 (7) | nih.gov |
| β (°) | 90.812 (1) | nih.gov |
| Volume (ų) | 871.18 (8) | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for a related compound, 2-bromo-4-phenyl-1,3-thiazole, and is presented for illustrative purposes. Actual data for this compound would require experimental determination.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of synthetic compounds. researchgate.net Techniques such as thin-layer chromatography (TLC), column chromatography, and gas chromatography (GC) are routinely employed.
TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. acs.org Column chromatography is a preparative technique used to separate the desired product from unreacted starting materials, byproducts, and other impurities. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is crucial for achieving effective separation. researchgate.net
Gas chromatography can be used to determine the purity of volatile compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for structural confirmation. nih.gov For non-volatile compounds, high-performance liquid chromatography (HPLC) is the preferred method for purity determination. researchgate.net
Theoretical and Computational Studies of 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole
Electronic Structure and Bonding Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. Analyses of the electronic structure of 2-bromo-4-methyl-5-phenyl-1,3-oxazole reveal the nature of its chemical bonds, the distribution of charge, and its inherent aromaticity, all of which are crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
For substituted oxazoles, the HOMO is typically a π-orbital delocalized across the ring and its substituents, while the LUMO is a corresponding π* (antibonding) orbital. The specific energies of these orbitals are influenced by the substituents attached to the oxazole (B20620) core. In a study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com Another study on a 2-(4-bromophenyl)-thiazole derivative found a similar energy gap of approximately 4.6 eV. researchgate.net These values suggest significant kinetic stability. ajchem-a.com The introduction of different electron-donating or -accepting groups can tune the HOMO-LUMO gap; for instance, stronger electron-donating groups tend to raise the HOMO energy, decreasing the gap and increasing reactivity. nankai.edu.cn
Table 1: Representative Frontier Molecular Orbital Properties for a Structurally Similar Oxadiazole Compound Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which serves as an illustrative example. ajchem-a.com
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5743 | Highest Occupied Molecular Orbital, related to ionization potential and electron-donating capability. |
| LUMO | -2.0928 | Lowest Unoccupied Molecular Orbital, related to electron affinity and electron-accepting capability. |
| Energy Gap (ΔE) | 4.4815 | Indicates the kinetic stability and chemical reactivity of the molecule. |
The distribution of electron density in a molecule is rarely uniform. The differing electronegativities of atoms (O > N > C > H) and the presence of polarizable atoms like bromine lead to an uneven charge distribution within this compound. This can be visualized using a Molecular Electrostatic Potential (MEP) map.
An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In computational studies of similar heterocyclic compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis reveals that the most negative potential is localized around the nitrogen atom of the heterocyclic ring, making it a primary site for electrophilic interactions. ajchem-a.com Conversely, the hydrogen atoms typically exhibit the most positive electrostatic potential. ajchem-a.com For this compound, one would expect a significant negative potential near the oxygen and nitrogen atoms of the oxazole ring and a region of slightly positive or neutral potential around the bromine atom, influencing its interactions.
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by analyzing charge transfer between localized bonds and lone pairs. researchgate.net
Oxazole is classified as an aromatic compound because it has a cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons (four from the two double bonds and two from the oxygen atom's lone pair). However, its aromatic character is considered to be modest. Studies note that oxazoles possess less aromatic character than the analogous sulfur-containing thiazoles. This reduced aromaticity means the π-electrons are less delocalized, giving the oxazole ring a more pronounced "dienic" character, which influences its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction. semanticscholar.org
The aromaticity of such rings can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of the ring; a significant negative NICS value is indicative of aromatic character. This method has been applied to related heterocyclic systems to provide a quantitative measure of their aromaticity. researchgate.net
Mechanistic Pathway Elucidation through Computational Chemistry
Beyond static properties, computational chemistry is invaluable for mapping the dynamic processes of chemical reactions. By modeling the energy changes as reactants transform into products, researchers can elucidate detailed reaction mechanisms, identify transient species like transition states, and understand the factors that control reaction outcomes.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules, including short-lived transition states and intermediates. ajchem-a.comresearchgate.net For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), DFT is an essential tool. tandfonline.com
In a typical Suzuki-Miyaura coupling, the C-Br bond at the 2-position of the oxazole is activated by a palladium catalyst. DFT calculations can model the entire catalytic cycle, including the oxidative addition of the bromo-oxazole to the Pd(0) catalyst, transmetalation with a boronic acid, and the final reductive elimination that forms the new C-C bond and regenerates the catalyst. By calculating the energy of each intermediate and, crucially, the energy of the transition state connecting each step, chemists can determine the rate-limiting step of the reaction and understand how modifying the substituents or reaction conditions might alter the reaction pathway. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the energetic peak of the reaction.
A Potential Energy Surface (PES) provides a comprehensive landscape of a chemical reaction, plotting the potential energy of a system as a function of the geometric coordinates of its atoms. By mapping the PES for a key reaction of this compound, one can visualize the entire reaction pathway from reactants to products.
The surface would show energy minima corresponding to the stable reactants, products, and any reaction intermediates. These minima are connected by paths that pass over energy maxima, which represent the transition states. The lowest-energy path connecting reactants and products is known as the reaction coordinate. A detailed PES map allows for a deep understanding of the reaction's kinetics and thermodynamics. It can reveal whether a reaction is likely to proceed, if there are competing pathways, and what the activation energy for each step is. For complex, multi-step reactions like catalyzed cross-couplings, mapping the PES is crucial for a complete mechanistic understanding.
Conformational Analysis and Molecular Dynamics Simulations
The spatial arrangement of the phenyl group relative to the oxazole ring is a key determinant of the molecular properties of this compound. Conformational analysis would be essential to understand the molecule's preferred three-dimensional structure and its dynamic behavior.
A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the single bond connecting the phenyl and oxazole rings. This process would identify the lowest energy conformers (stable states) and the energy barriers between them. Such studies are typically performed using quantum mechanical methods like Density Functional Theory (DFT).
While specific studies on this compound are not available, related research on other phenyl-substituted heterocyclic compounds provides a template for what such an analysis would entail. For instance, studies on similar structures often reveal a non-planar arrangement between the aromatic rings to be the most stable conformation, influenced by steric hindrance and electronic effects.
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of its different conformations.
Table 1: Hypothetical Data for Conformational Analysis of this compound
| Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) |
| 0° | 5.2 |
| 30° | 1.5 |
| 45° | 0.0 |
| 60° | 1.8 |
| 90° | 4.5 |
Note: This table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for the conformational analysis of this compound is available in the public domain.
Prediction of Reactivity and Regioselectivity through Computational Modeling
Computational modeling is a powerful tool for predicting the chemical reactivity and the regioselectivity of reactions involving this compound. Such predictions are typically based on the electronic structure of the molecule.
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For example, the region of the molecule with the highest HOMO density would be the most susceptible to attack by an electrophile.
Electrostatic potential (ESP) maps provide another layer of insight by visualizing the charge distribution on the molecular surface. Regions with negative electrostatic potential are indicative of nucleophilic character, while regions with positive potential suggest electrophilic character.
For this compound, computational models could predict the most probable sites for various reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the oxazole ring itself. The presence of the bromine atom and the methyl group will significantly influence the electron distribution and, consequently, the reactivity and regioselectivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are based on general knowledge of similar compounds and are for illustrative purposes. Specific computational studies on this compound are required for accurate data.
Synthetic Utility of 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole As a Chemical Building Block
Role in the Assembly of Complex Heterocyclic Systems
The 2-bromo-4-methyl-5-phenyl-1,3-oxazole scaffold is well-suited for the synthesis of intricate heterocyclic systems. The bromine atom at the C2 position acts as a synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.
Polyoxazole chains are characteristic features of many biologically active natural products. The iterative assembly of these frameworks often relies on the coupling of oxazole (B20620) units. Bromo-substituted oxazoles are valuable intermediates in this process, enabling the construction of bis-oxazoles and larger polyoxazole systems. mdpi.com Methodologies have been developed for the iterative synthesis of poly-oxazoles starting from halogenated oxazoles. nih.gov
One established strategy involves the coupling of a halo-oxazole with another oxazole moiety, often via a transition metal-catalyzed cross-coupling reaction. For instance, a bromo-oxazole can be coupled with an organometallic oxazole derivative (e.g., stannyl (B1234572) or boronic acid derivative) in a Stille or Suzuki coupling, respectively. While no specific examples detailing the use of this compound in this manner are readily found, its structure is amenable to such transformations. The general approach is outlined in the table below.
Table 1: Representative Strategy for Polyoxazole Synthesis via Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Bromo-Oxazole | Organostannane-Oxazole | Pd(PPh₃)₄ | Bis-Oxazole |
This iterative process allows for the controlled, step-wise assembly of oxazole units to create complex polyoxazole chains, which are of significant interest for their biological properties. mdpi.com
The construction of fused and spirocyclic systems containing an oxazole ring is a key strategy in medicinal chemistry to explore three-dimensional chemical space. Spirocycles, where two rings share a single atom, are of particular interest as their conformational rigidity can lead to improved potency and selectivity for biological targets. Research into β-secretase (BACE-1) inhibitors for Alzheimer's disease has explored spiro-oxazoline structures. acs.org For example, the synthesis of 2′-bromo-7′-chloro-5H-spiro[oxazole-4,9′-xanthen]-2-amine was a key step in creating more complex inhibitors via subsequent Suzuki coupling reactions. acs.org
Although a direct application of this compound in synthesizing spiro-oxazoles has not been documented, its structure is a viable starting point for such endeavors. The bromo-substituent could be used in intramolecular cyclization reactions to form fused systems or participate in multi-step sequences to build a spirocyclic core.
Applications in Agrochemical Research
Oxazole derivatives have been investigated for their potential use in agriculture as plant growth regulators. researchgate.net Studies have shown that certain oxazole and oxazolopyrimidine derivatives can enhance the germination of seeds and the growth of seedlings, for example, in oilseed rape (Brassica napus L.). researchgate.net These findings suggest that the oxazole scaffold can be a promising base for the development of new, environmentally friendly agrochemicals.
Bromo-substituted oxazoles like this compound are of interest in this field as they serve as versatile intermediates for creating libraries of related compounds for screening. mdpi.com The bromine atom allows for diversification of the molecular structure through reactions like Suzuki or Sonogashira couplings, enabling the synthesis of various derivatives to be tested for agrochemical activity. acs.orgijpsonline.com
Table 2: Potential Agrochemical Applications of Oxazole Derivatives
| Compound Class | Application | Research Finding |
|---|---|---|
| Oxazole & Oxazolopyrimidine Derivatives | Plant Growth Regulators | Increased biometric indices in oilseed rape seedlings. researchgate.net |
Contributions to Materials Science Research
The structural and electronic properties of the oxazole ring make it a valuable component in the field of materials science. researchgate.net Oxazole derivatives have been incorporated into polymers and organic materials designed for applications in optoelectronics. For example, highly conjugated molecules containing 1,3,4-oxadiazole (B1194373) moieties linked to other aromatic systems have been shown to exhibit strong fluorescence and high quantum yields, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
The this compound molecule, with its phenyl group and reactive bromine, is a prime candidate for incorporation into such advanced materials. The bromine atom can be readily converted into other functional groups or used as a point of attachment in polymerization reactions or the synthesis of larger conjugated systems via cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Generation of Diversified Compound Libraries for Research
A central activity in modern drug discovery and chemical biology is the creation of diversified compound libraries for high-throughput screening. mdpi.com Halo-oxazoles are excellent starting points for generating such libraries due to the versatility of the halogen atom in chemical transformations. chemrxiv.org The bromine atom in this compound can be readily displaced or used in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the C2 position. researchgate.netijpsonline.com
This strategy allows for the rapid synthesis of a large number of structurally diverse analogs from a single, common intermediate. For instance, coupling with a range of boronic acids (Suzuki reaction) would yield a library of 2-aryl or 2-heteroaryl substituted oxazoles. This approach has been used to create libraries of oxazole sulfonamides and other derivatives for screening as potential therapeutic agents, such as tubulin polymerization inhibitors for cancer treatment. nih.govbenthamscience.com The van Leusen oxazole synthesis is another powerful tool for creating diverse oxazole-containing molecules. nih.govsemanticscholar.org
Table 3: Common Cross-Coupling Reactions for Library Diversification
| Reaction Name | Coupling Partner | Bond Formed | Potential New Substituent |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl |
| Heck Coupling | Alkene | C-C | Alkenyl |
The ability to easily generate a wide array of derivatives makes this compound a valuable building block for discovery chemistry, enabling the exploration of structure-activity relationships and the identification of new lead compounds in both medicinal and agrochemical research.
Future Perspectives and Emerging Research Directions for 2 Bromo 4 Methyl 5 Phenyl 1,3 Oxazole
Development of Asymmetric Synthetic Strategies
The creation of chiral molecules is a cornerstone of modern drug discovery. For 2-bromo-4-methyl-5-phenyl-1,3-oxazole, the development of asymmetric synthetic strategies would be a significant leap forward. While the core oxazole (B20620) is planar, the introduction of chiral substituents or the use of chiral catalysts in its formation could lead to enantiomerically enriched products. Future research could focus on metal-catalyzed asymmetric cross-coupling reactions at the C2-bromo position or the development of chiral auxiliaries that can direct the stereochemical outcome of reactions involving the methyl or phenyl groups. Gold-catalyzed reactions, which have been used for the synthesis of functionalized oxazolines, could be adapted for asymmetric variants, potentially leading to chiral oxazole precursors. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. For the synthesis of this compound, flow chemistry could enable the safe handling of potentially hazardous reagents and intermediates, while also allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. Automated synthesis platforms could be employed to quickly generate a library of analogues by varying the substituents on the oxazole core, facilitating structure-activity relationship (SAR) studies. Research has already demonstrated the successful use of multipurpose mesofluidic flow reactors for the automated synthesis of 4,5-disubstituted oxazoles, a technology that could be readily adapted for the target compound. acs.org
Exploration of Bio-inspired Catalysis for Transformations
Nature's catalysts, enzymes, offer a high degree of selectivity and efficiency that synthetic chemists strive to emulate. The application of bio-inspired catalysis to the transformations of this compound presents an exciting frontier. This could involve the use of engineered enzymes or small molecule catalysts that mimic enzymatic active sites to perform specific reactions, such as selective C-H activation or late-stage functionalization. The principles of chemical biology, which uses chemical methods to study and manipulate biological systems, could provide the theoretical basis for discovering new catalytic transformations for this class of compounds. chemscene.com
Discovery of Unprecedented Reactivity Modes through Advanced Catalysis
The bromine atom on the oxazole ring is a versatile handle for a variety of cross-coupling reactions. researchgate.net Advanced catalytic systems, employing metals like palladium, nickel, or copper, could uncover new and previously unattainable reactivity modes. For instance, the development of novel ligands could enable challenging cross-coupling reactions that are currently not feasible. Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis and could be applied to forge new bonds from the C2-bromo position under mild conditions. These advanced methods could lead to the synthesis of novel derivatives with unique electronic and steric properties.
Synergistic Approaches: Combining Computational and Experimental Research for Predictive Synthesis
The integration of computational chemistry with experimental work is becoming increasingly crucial for the rational design of synthetic routes and the prediction of molecular properties. For this compound, computational tools such as Density Functional Theory (DFT) could be used to model reaction mechanisms, predict the outcomes of catalytic cycles, and guide the selection of optimal reaction conditions. This predictive power can significantly reduce the amount of empirical screening required, saving time and resources. Molecular dynamics simulations could also be used to study the interactions of this compound with biological targets, aiding in the design of new therapeutic agents. nih.gov
Q & A
Basic: What are the common synthetic routes for 2-bromo-4-methyl-5-phenyl-1,3-oxazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as α-bromo ketones or substituted oxazole intermediates. A representative method includes:
- Step 1: Reacting 4-methyl-5-phenyloxazole with brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C) to introduce the bromine atom at position 2.
- Step 2: Optimizing yield (up to 70–85%) by adjusting catalysts (e.g., Lewis acids like FeCl₃) and reaction time (12–24 hours) .
- Key Parameters: Purity is enhanced via continuous flow reactors in industrial settings, reducing side products like dibrominated derivatives .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, phenyl at C5). For example, the methyl group typically resonates at δ 2.3–2.5 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 252.04) .
- IR Spectroscopy: Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the oxazole ring .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected coupling patterns in NMR) can be addressed by:
- 2D NMR Techniques: HSQC and HMBC to map proton-carbon correlations, distinguishing between regioisomers or confirming bromine placement .
- X-ray Crystallography: Definitive structural confirmation, as demonstrated in studies of analogous oxazolidine derivatives (e.g., bond angles and torsional parameters) .
- Computational Validation: DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data .
Advanced: How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 .
- In Vitro Assays:
- Antimicrobial Activity: MIC assays against S. aureus or E. coli (concentrations: 10–100 µM) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with control compounds .
- Mechanistic Studies: Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Basic: What precautions are necessary for handling this compound?
Methodological Answer:
- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis .
- Personal Protective Equipment (PPE): Gloves, lab coat, and fume hood use due to potential toxicity (LD₅₀ data pending; assume acute toxicity) .
Advanced: How can structure-activity relationships (SAR) guide the design of oxazole derivatives?
Methodological Answer:
- Substituent Variation: Replace bromine with fluorine or chlorine to modulate electron-withdrawing effects and bioavailability .
- Computational Modeling: QSAR models (e.g., CoMFA) to predict bioactivity based on substituent electronic parameters (σ, π) .
- Case Study: Analogous compounds with trifluoromethyl groups showed enhanced metabolic stability in pharmacokinetic studies .
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings .
- Solvent Optimization: Use toluene/DMF mixtures (3:1) to balance solubility and reactivity .
- Additives: Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
Basic: What are the thermal stability profiles of halogenated oxazoles like this compound?
Methodological Answer:
- TGA Analysis: Decomposition onset at ~180°C, with mass loss corresponding to bromine release (observed via MS-coupled TGA) .
- Stabilizers: Co-crystallization with sterically hindered amines (e.g., BHT) can extend shelf life .
Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate reaction mechanisms in oxazole chemistry?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹²C vs. ¹³C-labeled compounds to identify rate-determining steps (e.g., bromine substitution) .
- Tracer Studies: Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer pathways in cyclization reactions .
Advanced: What strategies validate the absence of genotoxicity in halogenated oxazoles?
Methodological Answer:
- Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
- Comet Assay: Assess DNA damage in human lymphocytes exposed to sub-cytotoxic concentrations (10–50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
